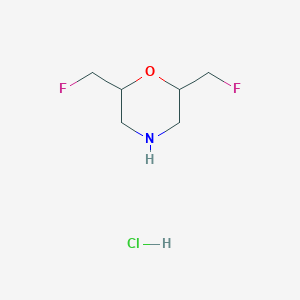

2,6-Bis(fluoromethyl)morpholine hcl

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of morpholines, including “2,6-Bis(fluoromethyl)morpholine HCl”, has seen significant progress. The synthesis is often performed in a stereoselective manner and using transition metal catalysis . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .

Molecular Structure Analysis

The molecular formula of “2,6-Bis(fluoromethyl)morpholine HCl” is C6H12ClF2NO . Its average mass is 187.615 Da and its mono-isotopic mass is 187.057541 Da .

科学的研究の応用

1. Synthesis and Chemical Applications

Tertiary, morpholine-derived, fluoroalkyl amides, which include compounds like 2,6-Bis(fluoromethyl)morpholine HCl, have been used as efficient, readily accessible, bench-stable surrogates of fluoroalkyl aldehydes. This discovery has been applied to the one-pot synthesis of symmetrical and unsymmetrical meso-fluoroalkylated bis(heteroaryl)methanes. The methodology developed is significant for introducing a fluoromethylated carbon bridge in various chemical structures, such as a fluorine-decorated bispyrromethane skeleton and an α-alkylated BODIPY core (Czerwiński, Grzeszczyk, & Furman, 2022).

2. Organic Light-Emitting Devices (OLEDs)

In the field of OLEDs, compounds like 2,6-Bis(fluoromethyl)morpholine HCl have been used to improve emission efficiency. For instance, 4,4′-bis(9-carbazolyl)-2,2′-dimethyl-biphenyl, with a high triplet energy, was used as the carrier-transporting host for the emissive layer in an OLED, leading to significantly improved efficiency (Tokito, Iijima, Suzuri, Kita, Tsuzuki, & Sato, 2003).

3. Catalysis and Chemical Reactions

Dioxidomolybdenum(VI) complexes with tripodal tetradentate ligands, which may include morpholine derivatives such as 2,6-Bis(fluoromethyl)morpholine HCl, have been synthesized for catalytic oxygen atom transfer and oxidation reactions. These complexes have shown potential in catalyzing reactions like the transformation of benzoin to benzil and the oxidation of pyrogallol (Maurya, Uprety, & Avecilla, 2016).

4. Anion Binding and Sensing

Certain ligands, including those derived from 2,6-Bis(fluoromethyl)morpholine HCl, have been studied for their ability to bind anions in aqueous solutions. This property is crucial in developing sensors and materials for selective anion detection and separation (Savastano, Bazzicalupi, García-Gallarín, Giorgi, López de la Torre, Pichierri, Bianchi, & Melguizo, 2018).

5. Photocatalytic Activity

Morpholine derivatives, similar to 2,6-Bis(fluoromethyl)morpholine HCl, have been utilized in synthesizing nanoparticles like platinum disulfide (PtS2), which exhibit significant photocatalytic activity. These nanoparticles have been effective in the photocatalytic degradation of organic dyes like methylene blue (Ajibade, Oluwalana, & Andrew, 2020).

特性

IUPAC Name |

2,6-bis(fluoromethyl)morpholine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11F2NO.ClH/c7-1-5-3-9-4-6(2-8)10-5;/h5-6,9H,1-4H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFTSKJATNJVMAW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(CN1)CF)CF.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClF2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Bis(fluoromethyl)morpholine hcl | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide](/img/structure/B2629939.png)

![3-(3,4-dimethoxyphenyl)-2-((3-methylbenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2629942.png)

![6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B2629943.png)

![N-[4-(benzyloxy)phenyl]-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/no-structure.png)

![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(2-phenoxyphenyl)acetamide](/img/structure/B2629954.png)

![N-[2-(3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)ethyl]thiophene-3-carboxamide](/img/structure/B2629956.png)

![5-[1-(3-Fluoro-4-methoxybenzoyl)pyrrolidin-2-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2629959.png)

![2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2629961.png)